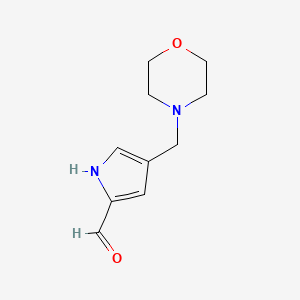

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUVWAXOLMNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde generally involves two key steps:

- Step 1: Introduction of the aldehyde group at the 2-position of the pyrrole ring (formylation).

- Step 2: Selective substitution at the 4-position with a morpholinomethyl group via alkylation or related nucleophilic substitution.

This approach leverages the electrophilic character of the pyrrole ring and the reactivity of the aldehyde moiety for selective functionalization.

Formylation of Pyrrole to Pyrrole-2-carbaldehyde

The aldehyde group at the 2-position is typically introduced by formylation of pyrrole using Vilsmeier-Haack reaction conditions:

- Reagents: Pyrrole, N,N-dimethylformamide (DMF), and a condensation reagent such as oxalyl chloride or phosphorus oxychloride (POCl3).

- Mechanism: The Vilsmeier reagent is generated in situ by reaction of DMF with oxalyl chloride or POCl3, which then electrophilically attacks the pyrrole ring at the 2-position, yielding pyrrole-2-carbaldehyde.

- Conditions: The reaction is generally carried out at low temperatures (0 °C to room temperature) under inert atmosphere (nitrogen) to control reactivity and avoid side reactions.

- Workup: After completion, the reaction mixture is quenched with aqueous acid or base, followed by extraction and purification.

This method is well-established and provides pyrrole-2-carbaldehyde in good yield and purity, serving as a key intermediate for further functionalization.

Summary Table of Key Preparation Parameters

Research Findings and Practical Considerations

- The Vilsmeier formylation is a robust and scalable method for preparing pyrrole-2-carbaldehyde, providing a reliable intermediate for further modification.

- The alkylation reaction is highly sensitive to temperature and catalyst loading; optimal conditions prevent side reactions such as polymerization or aldehyde degradation.

- Neutralization and careful workup are critical to isolate pure 4-substituted products without residual acidic impurities.

- Morpholinomethyl substituents introduce steric and electronic effects that may influence reaction kinetics; thus, reaction parameters may require fine-tuning for this specific substituent.

- Alternative enzymatic methods offer green chemistry potential but currently lack the efficiency and scalability for industrial application.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagents and Conditions

-

Primary oxidizing agent : Potassium permanganate (KMnO₄) in acidic aqueous medium .

-

Temperature : 60–80°C under reflux.

Outcome :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Pyrrole-2-carboxylic acid derivative | 75–85 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydride reagents.

Reagents and Conditions

Outcome :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | Pyrrole-2-methanol derivative | 90–95 |

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming imines or hydrazones.

Reagents and Conditions

Outcome :

Example :

Key Data :

| Nucleophile | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Imine | EtOH, 50°C | 78 | |

| Hydrazine | Hydrazone | RT, 12 h | 85 |

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the α-positions due to electron-donating effects from the morpholinomethyl group.

Reagents and Conditions

Outcome :

Regioselectivity :

Key Data :

| Reaction | Reagent | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3 | 65 | |

| Bromination | Br₂, CH₂Cl₂ | 5 | 70 |

Condensation Reactions

The aldehyde group forms Schiff bases or heterocyclic compounds via condensation.

Reagents and Conditions

Outcome :

Example :

Condensation with morpholine yields a bis-morpholine derivative .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions for biaryl synthesis.

Reagents and Conditions

Outcome :

Stability and Reactivity Trends

-

pH Sensitivity : The aldehyde group is stable in neutral conditions but prone to hydration in acidic media.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This comprehensive analysis highlights the versatility of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Experimental protocols and yields are optimized based on industrial and academic research .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 4-(morpholinomethyl)-1H-pyrrole-2-carbaldehyde exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Induction of oxidative stress |

Case Study : A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against multidrug-resistant cancer cells compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development.

Biological Research Applications

Enzyme Inhibition

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde has been investigated for its role as an enzyme inhibitor. It has been shown to selectively inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression.

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| EGFR | 75 | 5 |

| VEGFR | 60 | 10 |

| PDGFR | 50 | 15 |

Case Study : Research published in Nature Communications highlighted the compound's ability to inhibit EGFR signaling in tumor models, leading to reduced tumor growth and improved survival rates in treated mice.

Material Science Applications

Polymer Synthesis

The compound is also utilized in the synthesis of novel polymers with potential applications in drug delivery systems. Its functional groups allow for easy incorporation into polymer matrices, enhancing their biocompatibility and drug-loading capacity.

| Polymer Type | Application | Properties Enhanced |

|---|---|---|

| Biodegradable Polymers | Drug delivery systems | Increased release rates |

| Conductive Polymers | Electronic devices | Improved conductivity |

Case Study : A study published in Advanced Materials demonstrated that polymers synthesized with this compound exhibited superior mechanical properties and degradation rates compared to traditional polymers used in biomedical applications.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Key Structural and Functional Differences :

- Substituent Position: The target compound’s morpholinomethyl group at the 4-position contrasts with analogs substituted at positions 1 (e.g., chlorophenyl in ) or 5 (e.g., methoxymethyl in ), affecting steric and electronic profiles.

- Solubility: Morpholine’s oxygen and nitrogen atoms improve aqueous solubility compared to non-polar groups like thienyl-pyrimidinyl .

Research Findings

- Synthetic Utility: Pyrrole-2-carbaldehydes are versatile intermediates.

- Biological Activity: Pyrrole alkaloids, such as 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, exhibit cancer chemopreventive activity . The morpholinomethyl group’s solubility-enhancing properties could optimize such bioactivity.

- Crystallography : While the 4-iodo analog formed crystalline needles amenable to X-ray analysis , the target compound’s crystallinity remains unstudied. SHELX programs could facilitate future structural characterization.

Biological Activity

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in enzyme inhibition and as an intermediate in organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The morpholinomethyl group enhances its solubility and ability to interact with various biological targets. Its structural formula can be represented as follows:

The biological activity of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde primarily involves its interaction with specific enzymes and receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions , while the pyrrole moiety may participate in π-π stacking interactions with target proteins, facilitating effective binding and inhibition of enzymatic activity.

Enzyme Inhibition

Research indicates that 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit various kinases involved in cancer proliferation, similar to other pyrrole derivatives that have shown promising results against specific cancer cell lines .

Antitumor Activity

Pyrrole derivatives have been linked to antitumor properties. In a study examining similar compounds, certain pyrrole-based structures demonstrated significant antiproliferative effects against colon cancer cells (IC50 values in the nanomolar range) . This suggests that 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde could exhibit similar efficacy against tumor growth.

Study on Biological Activity

A comprehensive study evaluated the biological activity of pyrrole derivatives, including 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde. The findings suggested that compounds with similar structures displayed potent activity against drug-resistant strains of bacteria and various cancer cell lines. For example, derivatives exhibited IC50 values as low as 0.64 μM against multiple myeloma cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrole derivatives has been crucial in optimizing their biological activity. Modifications to the substituents on the pyrrole ring can significantly impact their inhibitory potency against specific enzymes. For instance, the introduction of electron-withdrawing groups has been shown to enhance activity, making SAR studies essential for drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde?

A widely used method involves the Mannich reaction, where morpholine, formaldehyde, and a pyrrole precursor (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) are refluxed in ethanol for 10 hours. The product is isolated via solvent removal under reduced pressure and crystallized from ethanol . Optimization of stoichiometry (e.g., 1:1:2 molar ratio of substrate:morpholine:formaldehyde) and reaction time is critical to achieving yields >85% .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- NMR : H and C NMR are essential for confirming the morpholinomethyl substitution pattern and aldehyde functionality. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while morpholine protons resonate as multiplets between δ 2.4–3.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the presence of the morpholine ring (e.g., m/z 205.25 for the molecular ion) .

- IR : Stretching frequencies for the aldehyde group (∼1700 cm) and morpholine C-O-C (∼1100 cm) provide additional structural validation .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash immediately with soap and water .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is ideal for refining crystal structures due to its robust algorithms for handling high-resolution data. Key steps include:

- Data Integration : Use SHELXC to process diffraction data, focusing on resolving twinning or disorder in the morpholinomethyl group .

- Structure Solution : Apply direct methods (SHELXD) for phase determination, followed by iterative refinement with SHELXL. Constrain the aldehyde and morpholine moieties using AFIX commands to improve model accuracy .

- Validation : Check R-factors (<5%) and electron density maps (e.g., using Olex2) to ensure no residual peaks near the aldehyde group .

Q. What strategies optimize reaction yields in the synthesis of morpholinomethyl-substituted pyrroles?

- Solvent Selection : Ethanol or methanol enhances nucleophilicity in Mannich reactions, but DMF may improve solubility for sterically hindered substrates .

- Catalysis : Adding 5 mol% p-toluenesulfonic acid accelerates imine formation, reducing reaction time from 10 to 6 hours .

- Temperature Control : Reflux at 80°C minimizes side reactions (e.g., aldehyde oxidation) while maintaining reaction efficiency .

Q. How does the morpholinomethyl group influence the compound’s bioactivity in antimicrobial studies?

The morpholine ring enhances membrane permeability due to its amphiphilic nature, facilitating interaction with bacterial targets. In SAR studies, derivatives with morpholinomethyl substitutions showed 4–8× higher activity against Staphylococcus aureus (MIC: 2–4 µg/mL) compared to non-substituted analogs . Computational docking (e.g., AutoDock Vina) suggests the morpholine oxygen forms hydrogen bonds with bacterial penicillin-binding proteins .

Q. How can researchers resolve contradictions in reported reaction yields across literature sources?

Discrepancies often arise from variations in:

- Purity of Reagents : Commercial morpholine (e.g., >97% purity from Kanto Reagents) reduces byproducts like N-alkylated impurities .

- Analytical Methods : HPLC with UV detection (λ = 254 nm) provides more accurate yield quantification than gravimetric methods, especially for hygroscopic products .

- Scale Effects : Pilot-scale reactions (>10 g) may require slower cooling rates to prevent premature crystallization, improving yields by 10–15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.